1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene typically involves halogenation and etherification reactions. One common synthetic route includes the bromination of 3-fluoro-5-(2,2,2-trifluoroethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution and coupling reactions . In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene can be compared to other halogenated aromatic compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
3-Bromobenzotrifluoride: Lacks the fluorine and trifluoroethoxy groups, making it less versatile in certain chemical reactions.
1-Bromo-3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzene:
These comparisons highlight the unique features of this compound, particularly its combination of bromine, fluorine, and trifluoroethoxy groups, which contribute to its distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSYSRVUXFHORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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